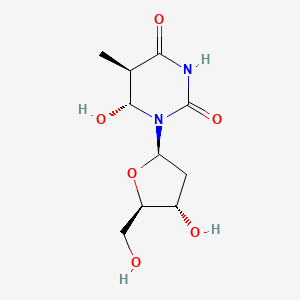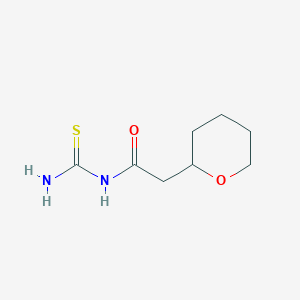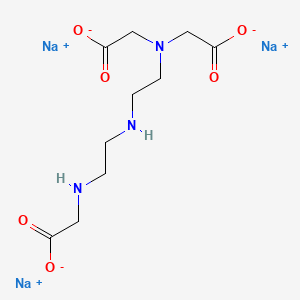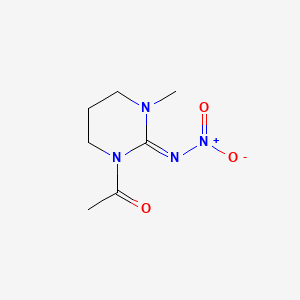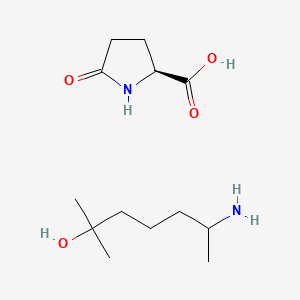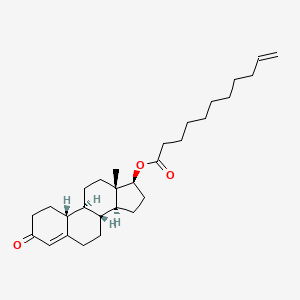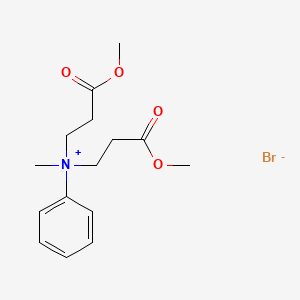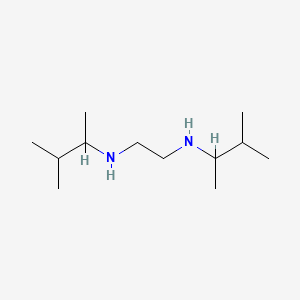
Atsm Cu-64
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Atsm Cu-64 involves the reaction of diacetyl-bis(N4-methylthiosemicarbazone) with Copper-64. The reaction typically takes place in a solution containing sodium ascorbate to stabilize the compound against radiolysis . The reaction mixture is then filtered using a polyvinylidene fluoride (PVDF) membrane to achieve a high radiochemical yield .
Industrial Production Methods
Industrial production of Copper-64 is achieved using a cyclotron, where Nickel-64 is bombarded with protons to produce Copper-64. The Copper-64 is then separated from the target material using anion exchange chromatography . The final product is formulated with sodium ascorbate and filtered to ensure purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
Atsm Cu-64 undergoes several types of chemical reactions, including:
Complexation: The compound forms stable complexes with various ligands, enhancing its stability and effectiveness in imaging applications.
Common Reagents and Conditions
Sodium Ascorbate: Used as a stabilizing agent to prevent radiolysis.
PVDF Membrane: Used for filtration to achieve high radiochemical yield.
Major Products Formed
The major product formed from the reduction of this compound is Copper(I)-ATSM, which is retained within hypoxic cells .
Applications De Recherche Scientifique
Atsm Cu-64 has a wide range of scientific research applications, including:
Cancer Diagnosis and Treatment: Used in PET imaging to identify hypoxic regions within tumors, aiding in the diagnosis and treatment planning for cancer patients.
Neuroinflammation Detection: Used to detect hydrogen sulfide levels in brain pathophysiology, providing insights into neuroinflammation and related disorders.
Hypoxia Imaging: Provides valuable information on the oxygenation status of tissues, which is crucial for understanding various pathological conditions.
Mécanisme D'action
Atsm Cu-64 exerts its effects by penetrating hypoxic cells and undergoing reduction from Copper(II) to Copper(I). This reduction leads to the irreversible retention of the compound within hypoxic cells, allowing for targeted imaging and treatment . The compound primarily targets hypoxic regions within tumors, making it an effective tool for cancer diagnosis and therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper-64 pyruvaldehyde-bis(N4-methylthiosemicarbazone): Another Copper-64 labeled compound used for imaging blood flow in the brain and heart.
Copper-64 chloride: Used in various radiopharmaceutical applications.
Uniqueness
Atsm Cu-64 is unique due to its high membrane permeability and low redox potential, making it ideal for hypoxia imaging . Its ability to target hypoxic regions within tumors sets it apart from other similar compounds .
Propriétés
Numéro CAS |
213531-97-6 |
|---|---|
Formule moléculaire |
C8H14CuN6S2 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
copper-64(2+);N'-methyl-N-[(E)-[(3E)-3-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+;/i;1+0 |
Clé InChI |
SBHDKYTVDCRMOE-NLRRAJSESA-L |
SMILES isomérique |
C/C(=N\NC(=NC)[S-])/C(=N/NC(=NC)[S-])/C.[64Cu+2] |
SMILES canonique |
CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


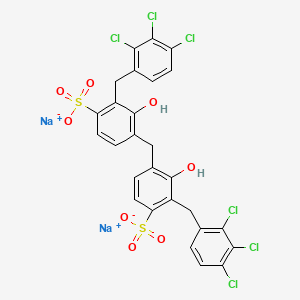
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
